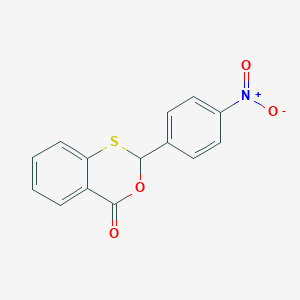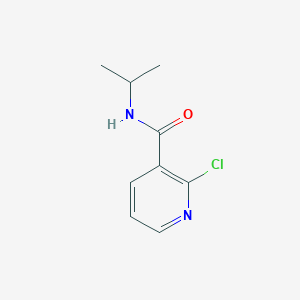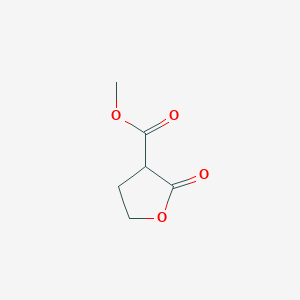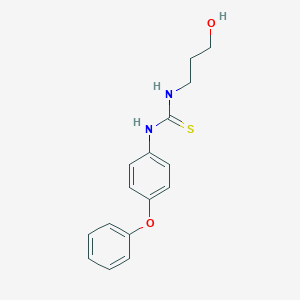
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea is a synthetic compound that belongs to the class of thiourea derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including cancer, diabetes, and inflammation.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways involved in inflammation, cancer, and diabetes. The compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, the compound has been shown to improve glucose homeostasis in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea has several advantages for lab experiments. The compound is easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, the compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals. In addition, the compound has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea. One direction is to investigate the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent analogs of the compound that have improved pharmacokinetic properties. Finally, more studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets.
Conclusion
In conclusion, 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound's mechanism of action is not fully understood, but it has been proposed to modulate various signaling pathways involved in inflammation, cancer, and diabetes. The compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea, including investigating its potential as a therapeutic agent for other diseases and developing more potent analogs of the compound.
Métodos De Síntesis
The synthesis of 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea involves the reaction of 4-phenoxybenzoyl isothiocyanate with 3-hydroxypropylamine. The reaction is carried out in the presence of a suitable solvent and a base. The product is obtained after purification by column chromatography. The yield of the product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been tested in vitro and in vivo in various animal models of diseases.
Propiedades
Número CAS |
5841-10-1 |
|---|---|
Nombre del producto |
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea |
Fórmula molecular |
C16H18N2O2S |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-(3-hydroxypropyl)-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C16H18N2O2S/c19-12-4-11-17-16(21)18-13-7-9-15(10-8-13)20-14-5-2-1-3-6-14/h1-3,5-10,19H,4,11-12H2,(H2,17,18,21) |
Clave InChI |
KBHXRCZQSVKLNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCCCO |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





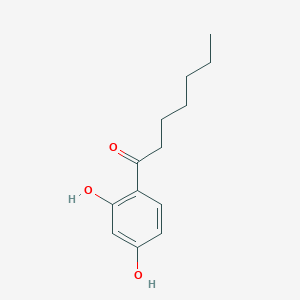
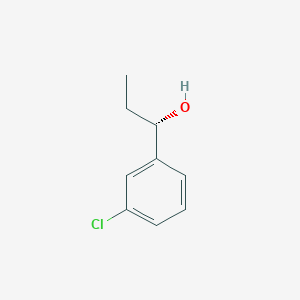
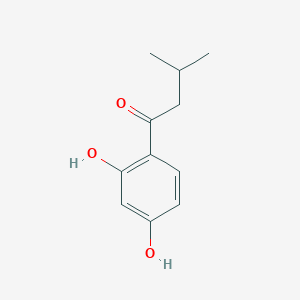
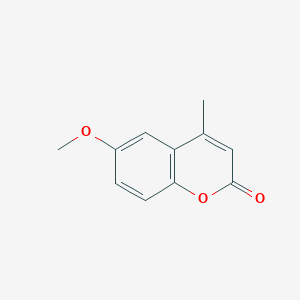
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
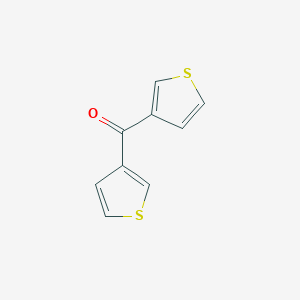

![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)
